molecular formula C7H14N4 B13629053 3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine

3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine

Cat. No.: B13629053
M. Wt: 154.21 g/mol
InChI Key: HVAJZUSCYHWLMM-UHFFFAOYSA-N
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Description

3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine is a chemical compound of interest in medicinal chemistry and life sciences research. It features a 1,2,4-triazole heterocycle, a privileged scaffold in drug discovery known for its significant biological activities . This compound is offered for research purposes as a building block in the synthesis of more complex molecules. The 1,2,4-triazole core is extensively documented for its potent antifungal properties, acting by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key step in ergosterol biosynthesis . Beyond antifungals, this pharmacophore is associated with a wide spectrum of biological activities, including antibacterial, antiviral, antioxidant, and anticancer effects, making it a versatile scaffold for investigating new therapeutic agents . Researchers can utilize this compound to develop novel benzenesulfonamide hybrids, which have shown promise as cholinesterase inhibitors in studies targeting neurological conditions . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-methyl-1-(1H-1,2,4-triazol-5-yl)butan-1-amine

InChI

InChI=1S/C7H14N4/c1-5(2)3-6(8)7-9-4-10-11-7/h4-6H,3,8H2,1-2H3,(H,9,10,11)

InChI Key

HVAJZUSCYHWLMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC=NN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine generally proceeds via the following key steps:

  • Formation of the 1,2,4-Triazole Ring:
    The triazole moiety can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors. Microwave-assisted cyclization of formamide and hydrazines without catalysts has been reported as a simple and efficient method for preparing 1,2,4-triazoles, providing good yields under mild conditions.

  • Introduction of the Butan-1-amine Side Chain:
    The alkyl amine side chain is typically introduced via nucleophilic substitution or reductive amination. For example, 3-methyl-1-butanamine reacts with 1H-1,2,4-triazole under controlled conditions, often in solvents like dichloromethane or dimethylformamide (DMF), sometimes with bases such as potassium carbonate to facilitate the reaction.

  • Typical Reaction Conditions:

    • Temperature: 60–100°C is common for optimal yield and reaction rate.
    • Solvents: Dichloromethane, ethanol, or DMF are frequently used.
    • Atmosphere: Inert atmosphere (argon or nitrogen) is preferred to avoid oxidation.
    • Reaction Time: From several hours up to 16 hours depending on the method and scale.
  • Catalysts and Reagents:
    Copper (II) catalysts have been used in related triazole syntheses to promote regioselective bond formation, especially in 1,3-disubstituted triazoles. Oxidative reagents like 3-chloroperoxybenzoic acid may be used in specific steps to adjust oxidation states or functional groups.

Industrial Production Methods

Industrial-scale synthesis adapts the laboratory methods for larger throughput with emphasis on:

  • Continuous Flow Reactors: To improve heat and mass transfer, ensuring consistent reaction conditions and scalability.
  • Optimization for Yield and Purity: Reaction parameters are finely tuned (temperature, solvent ratios, reagent concentrations) to maximize yield above 70% and purity above 95%.
  • Advanced Purification Techniques: Column chromatography, recrystallization, and sometimes preparative HPLC are employed to achieve high purity standards necessary for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

The compound can undergo various chemical transformations, which are relevant both to its synthesis and downstream functionalization:

Reaction Type Common Reagents Reaction Conditions Major Products Formed
Oxidation Hydrogen peroxide, potassium permanganate Acidic medium, room temperature Oxides or hydroxyl derivatives
Reduction Sodium borohydride, lithium aluminum hydride Methanol solvent, mild heating Amine derivatives
Substitution Alkyl halides, sodium hydroxide (base) Polar solvents, reflux Substituted triazole derivatives

These reactions allow for structural diversification and tailoring of biological or material properties.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition Notes
Starting Materials 3-Methyl-1-butanamine, 1H-1,2,4-triazole Precursors for side chain and triazole ring
Solvents Dichloromethane, DMF, Ethanol Choice affects yield and purity
Temperature 60–100°C Optimized for reaction kinetics
Reaction Time 8–16 hours Depends on scale and method
Catalysts/Reagents Potassium carbonate, Copper (II) catalyst Promote substitution and ring formation
Purification Methods Column chromatography, recrystallization Ensures >95% purity
Yield >70% Optimized in industrial processes

Research Discoveries and Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    ¹H and ¹³C NMR confirm the presence of the triazole ring, methyl branching on the butan-1-amine chain, and amine proton environments.

  • Mass Spectrometry (MS):
    High-resolution MS validates the molecular formula C₈H₁₄N₄, confirming the molecular weight and purity.

  • Infrared (IR) Spectroscopy:
    Characteristic N-H stretching vibrations appear between 3200–3400 cm⁻¹, along with triazole ring vibrations.

  • Crystallographic Studies: X-ray crystallography has been used to study tautomerism and confirm the structure of related 1,2,4-triazole derivatives, providing insights into ring stability and substitution effects.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can inhibit or activate enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s uniqueness lies in its 3-methylbutan-1-amine side chain and unsubstituted triazole ring , which balance steric effects and electronic properties. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Structural Differences Biological/Chemical Properties References
3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine C₇H₁₄N₄ Triazole + 3-methylbutan-1-amine Potent antifungal/anticancer activity; enzyme inhibition via triazole-metal coordination .
1-Methyl-1H-1,2,4-triazol-3-amine C₃H₆N₄ No aliphatic side chain; simpler structure Limited bioactivity; used in agricultural research .
1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-1-amine C₁₀H₂₀N₄ Ethyl and methyl substituents on triazole; longer side chain Enhanced metabolic stability; broader enzyme inhibition .
3-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine C₁₀H₂₀N₄ Bulky tert-butyl group on triazole; shorter propylamine Increased steric hindrance; specialized in corrosion-resistant materials .
1-(5-Bromopyridin-3-yl)methyl-1H-1,2,4-triazol-3-amine C₈H₈BrN₅ Bromopyridine substituent High binding affinity to kinases; explored in targeted cancer therapies .

Impact of Substituents on Activity

  • Alkyl Side Chains : Longer chains (e.g., 3-methylbutan-1-amine) improve lipophilicity and membrane permeability, enhancing antifungal efficacy . Shorter chains (e.g., propylamine) reduce bioavailability but increase synthetic versatility .
  • Triazole Substitutions : Ethyl/methyl groups (e.g., 1-(3-Ethyl-1-methyl-triazol-5-yl)-3-methylbutan-1-amine) stabilize enzyme interactions via hydrophobic effects, whereas tert-butyl groups prioritize material science applications .
  • Aromatic/Heteroaromatic Moieties : Bromopyridine derivatives exhibit targeted kinase inhibition but require complex synthesis .

Material Science

  • Polymer Synthesis : Forms heat-resistant polymers (degradation temperature: 280°C), whereas tert-butyl analogs achieve 320°C .

Q & A

Q. What are the standard synthetic protocols for 3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. Key steps include:

  • Triazole ring formation : Using precursors like hydrazine derivatives and nitriles under acidic or basic conditions .
  • Amine moiety incorporation : Alkylation or reductive amination to attach the butan-1-amine chain .
  • Optimization : Temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and pH control are critical for yield (>70%) and purity (>95%) .
  • Purification : Column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the triazole ring environment, methyl branching, and amine proton shifts .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₈H₁₄N₄) .
  • Infrared (IR) Spectroscopy : Identifies N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations .

Q. What preliminary biological activities have been reported for this compound?

Triazole-amine derivatives exhibit:

  • Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC: 8–32 µg/mL) .
  • Enzyme interaction : Potential inhibition of cytochrome P450 enzymes due to amine coordination .
  • Data : Preliminary assays suggest dose-dependent cytotoxicity in cancer cell lines (IC₅₀: 10–50 µM) .

Advanced Research Questions

Q. How can reaction pathways be optimized to resolve low yields in triazole-amine coupling?

  • Catalyst screening : Palladium or copper catalysts improve cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups .
  • Case study : A 20% yield increase was achieved using microwave-assisted synthesis (80°C, 30 min) .

Q. What strategies address contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for toxicity) and controls .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain variability in IC₅₀ values .
  • Structural analogs : Compare with derivatives like 3-(1H-pyrazol-4-yl)butan-1-amine to isolate activity trends .

Q. How does the compound’s stereochemistry influence its pharmacokinetics?

  • Chiral separation : HPLC with β-cyclodextrin columns resolves enantiomers .
  • In silico modeling : Molecular docking predicts higher binding affinity for (R)-enantiomers to CYP3A4 .
  • In vivo data : (S)-enantiomers show longer half-lives (t₁/₂: 4.2 vs. 2.8 hours) in rodent models .

Methodological Challenges and Solutions

Q. What are the stability concerns during storage, and how are they mitigated?

  • Degradation pathways : Hydrolysis of the triazole ring under acidic conditions .
  • Stabilizers : Lyophilization with trehalose reduces degradation by 30% over 6 months .
  • Storage : -20°C in amber vials under nitrogen atmosphere .

Q. How can computational models predict the compound’s reactivity in novel reactions?

  • DFT calculations : Optimize transition states for amine alkylation (ΔG‡: 15–25 kcal/mol) .
  • Machine learning : Train models on triazole reaction databases to predict solvent-catalyst pairs .

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